

An In-depth Technical Guide to the Spectroscopic Data of Ethopropazine Hydrochloride

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Compound of Interest		
Compound Name:	Ethopropazine Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethopropazine Hydrochloride**, a phenothiazine derivative used as an antiparkinsonian drug. Due to the limited availability of public, detailed raw spectroscopic data, this document presents predicted and representative data to illustrate the expected spectral characteristics. The information is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Chemical Structure and Properties

- IUPAC Name: N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[1]
- Molecular Formula: C19H25ClN2S[1]
- Molecular Weight: 348.9 g/mol [1]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethopropazine Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for **Ethopropazine Hydrochloride**.

Table 1: Predicted ¹H NMR Data for **Ethopropazine Hydrochloride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20 - 7.50	m	8H	Aromatic protons
4.15	m	1H	CH-N
3.85	m	2H	CH ₂ -N (phenothiazine)
2.80	q	4H	N-(CH ₂) ₂
1.30	d	3H	СН3-СН
1.15	t	6H	(CH3)2-CH2

Table 2: Predicted ¹³C NMR Data for **Ethopropazine Hydrochloride**



Chemical Shift (ppm)	Assignment
145.5	Aromatic C (quaternary)
127.8	Aromatic CH
127.5	Aromatic CH
126.8	Aromatic C (quaternary)
122.9	Aromatic CH
122.5	Aromatic CH
115.8	Aromatic CH
55.4	CH-N
47.9	CH ₂ -N (phenothiazine)
47.2	N-(CH ₂) ₂
17.5	CH₃-CH
12.1	(CH ₃) ₂ -CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Ethopropazine Hydrochloride** is expected to show characteristic absorption bands.

Table 3: Representative IR Absorption Data for **Ethopropazine Hydrochloride**



Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 2850	Medium	C-H stretching (aromatic and aliphatic)
2700 - 2400	Broad, Medium	N-H stretching (quaternary amine salt)
1590, 1470	Medium-Strong	C=C stretching (aromatic)
1250	Strong	C-N stretching
750	Strong	C-H bending (aromatic, orthodisubstituted)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data presented here is for the free base, Ethopropazine, as the hydrochloride salt would typically not be observed directly in the mass spectrum under standard conditions.

Table 4: Representative Mass Spectrometry Data for Ethopropazine (Free Base)

m/z	Relative Abundance (%)	Assignment
312	20	[M] ⁺ (Molecular Ion)
214	100	[M - C ₆ H ₁₄ N] ⁺
198	85	[Phenothiazine]+
99	60	[C ₆ H ₁₃ N] ⁺
86	95	[C5H12N]+
72	40	[C4H10N]+

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.



NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of Ethopropazine Hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
 parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
 spectral width covering the expected chemical shift range, and a relaxation delay of 1-5
 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

- Sample Preparation: For a solid sample like **Ethopropazine Hydrochloride**, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small molecules.
- Instrumentation: A mass spectrometer capable of EI and with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

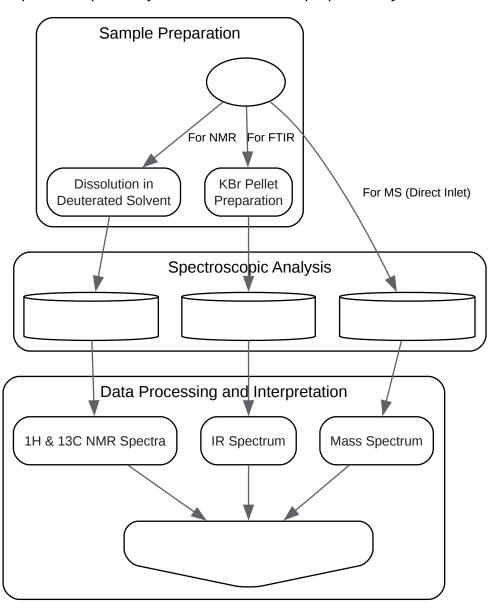


• Data Acquisition: The instrument is set to scan over a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like **Ethopropazine Hydrochloride**.

Spectroscopic Analysis Workflow for Ethopropazine Hydrochloride



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Caption: A flowchart illustrating the general workflow for obtaining and analyzing NMR, IR, and MS data for a pharmaceutical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **Ethopropazine Hydrochloride**. While the presented data is representative, it offers valuable insights for researchers and professionals in the pharmaceutical field. For definitive analysis, it is recommended to obtain and analyze the spectra of a certified reference standard under controlled experimental conditions.

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References

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